Cyclobutylhydrazine
Overview
Description
Cyclobutylhydrazine is an organic compound with the molecular formula C4H10N2. It is a colorless liquid with a peculiar ammonia-like odor This compound belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Scientific Research Applications
Cyclobutylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: this compound is studied for its potential biological activity. It has been investigated for its effects on enzyme activity and its potential as an inhibitor of certain biochemical pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being studied for its potential use in the treatment of certain diseases, including cancer and neurological disorders.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, it should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes . If swallowed, the mouth should be rinsed with water, but vomiting should not be induced .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylhydrazine can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is often subjected to distillation and purification steps to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Cyclobutylhydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclobutanone and nitrogen gas. Common oxidizing agents used in this reaction include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield cyclobutylamine. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. For example, reaction with alkyl halides can produce N-alkylcyclobutylhydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Alkyl halides; reactions are usually conducted in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclobutanone, nitrogen gas.
Reduction: Cyclobutylamine.
Substitution: N-alkylcyclobutylhydrazines.
Mechanism of Action
The mechanism of action of cyclobutylhydrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt normal cellular processes and lead to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Cyclobutylhydrazine can be compared with other similar compounds, such as:
Cyclopropylhydrazine: Similar in structure but with a three-membered ring. Cyclopropylhydrazine is less stable and more reactive due to ring strain.
Cyclopentylhydrazine: Contains a five-membered ring, making it more stable than this compound. It has different reactivity and applications.
Cyclohexylhydrazine: With a six-membered ring, it is even more stable and has distinct chemical properties and uses.
Uniqueness: this compound’s four-membered ring structure imparts unique chemical properties, such as moderate ring strain and reactivity, making it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
cyclobutylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-6-4-2-1-3-4/h4,6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFQTTNMBUPQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595687 | |
Record name | Cyclobutylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742673-64-9 | |
Record name | Cyclobutylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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